

Application Notes and Protocols for the Analytical Identification of Bergamottin Metabolites

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Compound of Interest		
Compound Name:	Bergamottin	
Cat. No.:	B15577138	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is of significant interest in drug development due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4.[1][2] This inhibition can lead to significant drug-drug interactions by altering the metabolism of co-administered therapeutic agents.[2][3] A thorough understanding of bergamottin's metabolism is crucial for predicting and mitigating these interactions. This document provides detailed application notes and experimental protocols for the identification and characterization of bergamottin metabolites using modern analytical techniques.

Metabolic Pathways of Bergamottin

Bergamottin is primarily metabolized by cytochrome P450 enzymes, including CYP2B6, CYP3A4, and CYP3A5.[4][5] The metabolism occurs at two main sites: the geranyloxy side chain and the furan ring. Oxidation of the geranyloxy chain typically results in the formation of stable, hydroxylated metabolites.[5][6] Conversely, oxidation of the furan ring can produce reactive intermediates that are responsible for the mechanism-based inactivation of P450 enzymes.[5][6]

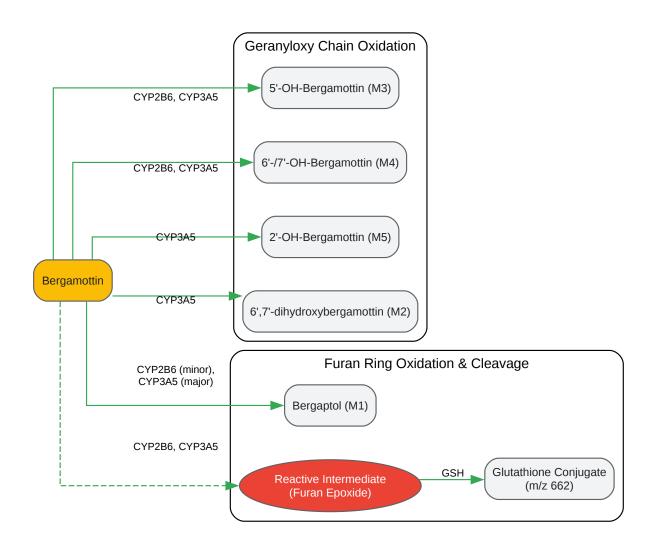




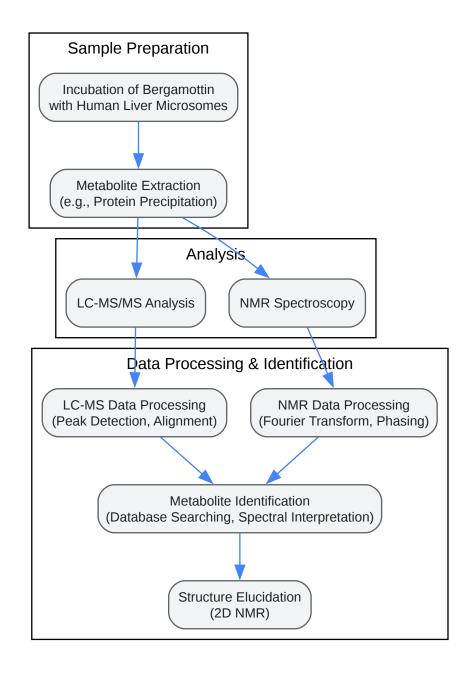


The major metabolic reactions include hydroxylation, dihydroxylation, and cleavage of the geranyloxy chain, as well as the formation of glutathione (GSH) conjugates from reactive intermediates.[5][6]









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